molecular formula C45H64N8O10 B7886958 H-D-Leu-Val-Val-Tyr-D-Pro-D-Trp-D-aThr-OH

H-D-Leu-Val-Val-Tyr-D-Pro-D-Trp-D-aThr-OH

Cat. No.: B7886958
M. Wt: 877.0 g/mol
InChI Key: BXIFNVGZIMFBQB-JNDALXHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Leu-Val-Val-Tyr-D-Pro-D-Trp-D-aThr-OH is a synthetic peptide composed of eight amino acids Each amino acid in this sequence is represented by its three-letter code, with “D” indicating the D-enantiomer of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Leu-Val-Val-Tyr-D-Pro-D-Trp-D-aThr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, H-D-Leu, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, Val, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Val, Tyr, D-Pro, D-Trp, D-aThr).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:

    Automated SPPS: Using automated synthesizers to perform the repetitive steps of deprotection and coupling.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

    Quality Control: Mass spectrometry and other analytical techniques ensure the purity and identity of the peptide.

Chemical Reactions Analysis

Types of Reactions

H-D-Leu-Val-Val-Tyr-D-Pro-D-Trp-D-aThr-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the tryptophan and tyrosine residues.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized tryptophan or tyrosine derivatives.

Scientific Research Applications

H-D-Leu-Val-Val-Tyr-D-Pro-D-Trp-D-aThr-OH has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-D-Leu-Val-Val-Tyr-D-Pro-D-Trp-D-aThr-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    H-D-Leu-Val-Val-Tyr-D-Pro-D-Trp-D-aThr-NH2: Similar structure but with an amide group at the C-terminus.

    H-D-Leu-Val-Val-Tyr-D-Pro-D-Trp-D-aThr-OH: Variants with different amino acid substitutions.

Uniqueness

This compound is unique due to its specific sequence and the presence of D-amino acids, which can confer resistance to enzymatic degradation and alter its biological activity.

Properties

IUPAC Name

(2R,3R)-2-[[(2R)-2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31-,33-,34+,35-,36+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIFNVGZIMFBQB-JNDALXHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H64N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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